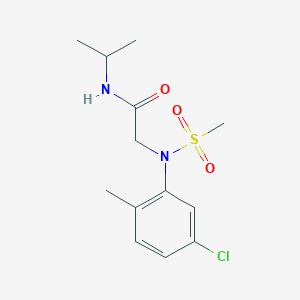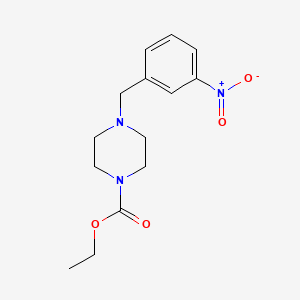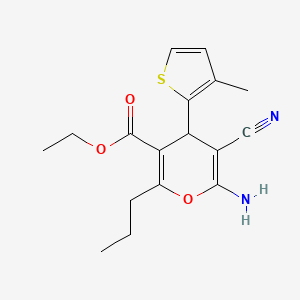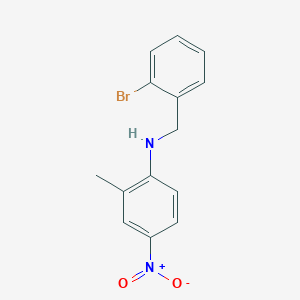
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been studied extensively for its potential in cancer treatment and other therapeutic applications.
作用机制
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDACs, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide promotes the acetylation of histones, leading to chromatin relaxation and gene expression. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest, apoptosis, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce cell cycle arrest at the G1 and G2/M phases, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. It has also been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins. In addition, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. This results in the inhibition of tumor growth and metastasis.
实验室实验的优点和局限性
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool. It is a potent and selective HDACI, which makes it useful for studying the role of HDACs in gene expression and cancer biology. It is also relatively stable and easy to synthesize, which makes it accessible to researchers. However, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has some limitations. It has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results. In addition, it has poor solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective HDACIs based on the structure of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. Another area of interest is the combination of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide with other anticancer agents to enhance its therapeutic efficacy. In addition, there is interest in studying the role of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in the treatment of neurodegenerative diseases and viral infections. Finally, there is interest in studying the pharmacokinetics and pharmacodynamics of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in preclinical and clinical settings to optimize its therapeutic use.
Conclusion:
In conclusion, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is a potent and selective HDACI that has been studied extensively for its potential in cancer treatment and other therapeutic applications. Its mechanism of action involves the inhibition of HDACs, leading to chromatin relaxation and gene expression. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool, but also has some limitations. Future research on N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide will focus on the development of more potent and selective HDACIs, the combination of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide with other anticancer agents, and the study of its role in the treatment of neurodegenerative diseases and viral infections.
合成方法
The synthesis of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 5-chloro-2-methylbenzoyl chloride with N-isopropylglycine in the presence of a base, followed by the reaction with methylsulfonyl chloride. The final product is obtained through purification by crystallization or chromatography.
科学研究应用
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential in cancer treatment. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. It has also been studied for its potential in the treatment of neurodegenerative diseases and viral infections.
属性
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-9(2)15-13(17)8-16(20(4,18)19)12-7-11(14)6-5-10(12)3/h5-7,9H,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAJMVWDMMOUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-propan-2-ylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)
![N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139001.png)


![N-{[4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)

![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B5139065.png)
![N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)
![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
